molecular formula C13H10F3NO2 B1391560 Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 71083-18-6

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B1391560
CAS No.: 71083-18-6
M. Wt: 269.22 g/mol
InChI Key: FOMHCHKNNQESLJ-UHFFFAOYSA-N
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Description

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and significant biological activities. This compound features a trifluoromethyl group at the 7th position and an ethyl ester group at the 3rd position of the quinoline ring.

Biochemical Analysis

Biochemical Properties

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit topoisomerase, an enzyme crucial for DNA replication and transcription . Additionally, it interacts with thymidylate synthase and telomerase, enzymes involved in DNA synthesis and maintenance . These interactions suggest that this compound could be a potent inhibitor of cell proliferation, making it a potential candidate for anticancer therapies.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has shown moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, while displaying weaker activity against the HCT-116 human colorectal carcinoma cell line . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating their function. For instance, its interaction with topoisomerase leads to the inhibition of DNA replication, thereby preventing cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underline its potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is generally stable under normal laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and efficacy may decrease over time, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolic processes can influence its efficacy and toxicity, affecting its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be found in the mitochondria, where it influences mitochondrial function and induces apoptosis . Targeting signals and post-translational modifications may direct its localization to these specific compartments, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(trifluoromethyl)quinoline-3-carboxylate typically involves the reaction of 3-amino benzotrifluoride with ethyl 2-methyl-3-oxobutanoate under acidic conditions. This reaction forms the quinoline ring system with the desired substituents. The process may involve multiple steps, including cyclization and esterification reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 7th position enhances its stability and lipophilicity, making it a valuable compound in drug design and development .

Biological Activity

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative notable for its unique chemical structure, which features a trifluoromethyl group at the 7th position and an ethyl ester group at the 3rd position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C12H10F3NO2, with a molecular weight of approximately 273.21 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and influences its interaction with biological targets, making it a candidate for further pharmacological studies.

While the specific mode of action of this compound remains largely unknown, research indicates that it interacts with several key biomolecules:

  • Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase, an enzyme crucial for DNA replication and transcription. This inhibition can lead to the prevention of cell proliferation, particularly in cancer cells.
  • Cytotoxic Activity : this compound exhibits moderate cytotoxic activity against various cancer cell lines, including:
    • MCF-7 (mammary gland cancer): Moderate activity observed.
    • HePG2 (hepatocellular carcinoma): Moderate activity observed.
    • HCT-116 (human colorectal carcinoma): Weaker activity noted.

Anticancer Activity

This compound has been evaluated for its anticancer potential through various studies. The following table summarizes key findings regarding its cytotoxic effects on different cancer cell lines:

Cell Line Cytotoxic Activity IC50 (µM)
MCF-7ModerateNot specified
HePG2ModerateNot specified
HCT-116WeakerNot specified

Other Biological Activities

In addition to its anticancer properties, this compound may possess other biological activities that warrant further investigation:

  • Antimicrobial Properties : Quinoline derivatives have been reported to exhibit antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
  • Antiviral Activity : Research on related quinoline analogues has demonstrated antiviral activity against viruses such as enterovirus D68 (EV-D68), indicating that modifications in the quinoline structure can enhance efficacy against viral pathogens .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study exploring the cytotoxicity of this compound showed promising results against MCF-7 and HePG2 cell lines. The mechanism was linked to DNA damage through topoisomerase inhibition, leading to apoptosis in these cancer cells.
  • Structure-Activity Relationship (SAR) : Investigations into similar quinoline derivatives have highlighted the importance of substituents like trifluoromethyl groups in enhancing biological activity. For instance, compounds with a trifluoromethyl group demonstrated improved potency against resistant strains of malaria compared to their non-fluorinated counterparts .
  • Pharmacological Potential : The compound's lipophilicity due to the trifluoromethyl group suggests it may have favorable pharmacokinetic properties, potentially leading to better absorption and distribution in biological systems. This characteristic is critical for drug development aimed at targeting various diseases .

Properties

IUPAC Name

ethyl 7-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-5-8-3-4-10(13(14,15)16)6-11(8)17-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMHCHKNNQESLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673128
Record name Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-18-6
Record name Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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